N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine
Overview
Description
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a furan derivative with a thioamide under acidic conditions. The pyrimidine ring is then introduced through a cyclization reaction involving an appropriate precursor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The thiazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include various furan, thiazole, and pyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of specific biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Furfural: An organic compound with a furan ring and an aldehyde group.
5-Methylfurfural: A derivative of furfural with a methyl group attached to the furan ring.
Thiazole Derivatives: Compounds containing a thiazole ring with various substituents.
Pyrimidine Derivatives: Compounds containing a pyrimidine ring with different functional groups
Uniqueness
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-8-3-4-10(17-8)9-7-18-12(15-9)16-11-13-5-2-6-14-11/h2-7H,1H3,(H,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYIZEUFTSQINN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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